molecular formula C9H10N2O B14894745 7-Methyl-2,3-dihydroquinazolin-4(1H)-one

7-Methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14894745
M. Wt: 162.19 g/mol
InChI Key: LENDQSITWPNYMU-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a methyl group at the 7th position and the dihydroquinazolinone core structure contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with amines or amides under acidic or basic conditions. The reaction may require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the methyl group at the 7th position.

    2,3-Dihydroquinazolin-4(1H)-one: Lacks the methyl group at the 7th position.

    7-Methylquinazolin-4(3H)-one: Lacks the dihydro structure.

Uniqueness

7-Methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the methyl group at the 7th position and the dihydroquinazolinone core. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

LENDQSITWPNYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NCN2

Origin of Product

United States

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